Methyl 2-(quinoline-8-sulfonamido)benzoate

Description

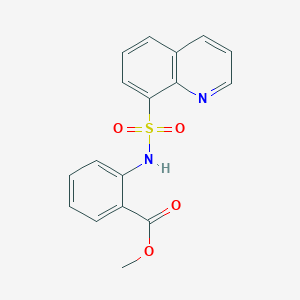

Methyl 2-(quinoline-8-sulfonamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a quinoline-8-sulfonamido group. This structural motif suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystalline stability).

Properties

IUPAC Name |

methyl 2-(quinolin-8-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-23-17(20)13-8-2-3-9-14(13)19-24(21,22)15-10-4-6-12-7-5-11-18-16(12)15/h2-11,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPHMFUMDBPESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinoline-8-sulfonamido)benzoate typically involves the reaction of quinoline-8-sulfonyl chloride with methyl 2-aminobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(quinoline-8-sulfonamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The nitro group in the quinoline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Quinoline-8-sulfonic acid derivatives.

Reduction: Quinoline-8-amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(quinoline-8-sulfonamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(quinoline-8-sulfonamido)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline and sulfonamide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Structural Insights

- Crystallography : Tools like SHELXL () and Mercury () enable analysis of packing patterns. For example, ortho-substituted benzoates may exhibit distorted crystal lattices due to steric effects, whereas para-substituted analogs form more stable crystals .

- Spectroscopy: NMR data () confirm that electron-withdrawing groups (e.g., halogens) on the quinoline ring deshield adjacent protons, shifting signals downfield .

Biological Activity

Methyl 2-(quinoline-8-sulfonamido)benzoate is an organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C17H14N2O4S

- Molecular Weight: 342.37 g/mol

- Chemical Structure: The compound features a quinoline moiety linked to a benzoate group via a sulfonamide linkage, which is critical for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, particularly enzymes and receptors involved in critical biological processes. The sulfonamide group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

Key Targets:

- Pyruvate Kinase M2 (PKM2): This enzyme is crucial in cancer metabolism, and derivatives of quinoline sulfonamides have been shown to modulate its activity, potentially leading to reduced tumor growth .

- Lactate Dehydrogenase A (LDHA): Compounds similar to this compound have been reported to inhibit LDHA, affecting cancer cell metabolism .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

- In vitro Studies: Compounds derived from quinoline sulfonamides demonstrated cytotoxicity against multiple cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and U87-MG (glioblastoma) cells. The WST-1 assay revealed that these compounds significantly reduced cell viability in a dose-dependent manner .

- Selectivity: Notably, certain derivatives exhibited higher toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic window for selective targeting .

Case Studies and Research Findings

- Study on PKM2 Modulators:

- Antimicrobial Evaluation:

Comparative Analysis

| Compound Type | Activity Type | Key Findings |

|---|---|---|

| Quinoline Sulfonamides | Anticancer | Inhibition of PKM2; selective cytotoxicity |

| Quinoline Derivatives | Antimicrobial | Effective against E. coli, S. aureus |

| Sulfamoylquinolines | Broad Spectrum | Anticancer, antidepressant, antiviral activities |

Q & A

Q. Table 1: Synthetic Conditions for Sulfonamide Derivatives

| Step | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Sulfonylation | Quinoline-8-sulfonyl chloride, pyridine | 60–75% | Avoid moisture to prevent hydrolysis |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity | Optimize solvent polarity |

| Derivative Synthesis | m-CPBA (oxidation), NaBH4 (reduction) | 40–65% | Monitor reaction via NMR/HPLC |

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30 v/v) isocratic elution, UV detection at 254 nm. Retention time ~8.2 minutes under these conditions .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 343.08 (calculated for C₁₇H₁₄N₂O₄S).

Basic: How to address solubility challenges for in vitro assays?

Methodological Answer:

- Solvent Screening : Test DMSO (primary choice), ethanol, or DMF at concentrations <1% (v/v) to avoid cytotoxicity. For aqueous solutions, use surfactants (e.g., Tween-80) or cyclodextrins .

- Formulation Example : Dissolve 10 mg in 1 mL DMSO, then dilute with PBS (pH 7.4) to 0.1 mg/mL. Centrifuge at 10,000×g to remove precipitates .

Advanced: How to design molecular docking studies to evaluate biological activity?

Methodological Answer:

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Use PDB structures (e.g., 3IAI) for docking.

- Software Workflow :

- Key Parameters : Report RMSD values (<2.0 Å) and hydrogen-bonding interactions with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Advanced: How to resolve crystallographic data contradictions in structural elucidation?

Methodological Answer:

- Refinement : Use SHELXL for high-resolution data (d_min < 1.0 Å). Address disorder via PART and SUMP instructions .

- Validation Tools :

- Case Study : If R1 diverges (>5%), re-examine thermal parameters (Ueq) and hydrogen atom placement .

Advanced: How to conduct systematic reviews of conflicting bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.